![molecular formula C28H24N4O2 B2514211 N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3,3-diphenylpropanamide CAS No. 953214-59-0](/img/structure/B2514211.png)
N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3,3-diphenylpropanamide
描述
N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3,3-diphenylpropanamide is a synthetic organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound features a complex structure with an imidazo[1,2-b]pyridazine core, which is known for its presence in various pharmacologically active molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3,3-diphenylpropanamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the imidazo[1,2-b]pyridazine core, followed by the introduction of the methoxy group at the 6-position. The phenyl group is then attached to the 3-position of the imidazo[1,2-b]pyridazine ring. The final step involves the formation of the propanamide moiety by reacting the intermediate with 3,3-diphenylpropanoic acid under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-throughput synthesis techniques and advanced purification methods such as chromatography and crystallization.
化学反应分析
Types of Reactions
N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3,3-diphenylpropanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The imidazo[1,2-b]pyridazine ring can be reduced under specific conditions.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a hydroxyl derivative, while reduction of the imidazo[1,2-b]pyridazine ring may produce a partially or fully reduced compound.
科学研究应用
Biological Activities
This compound has shown significant biological activities, particularly in the context of antimicrobial and anti-inflammatory properties:
- Antimicrobial Activity : Compounds related to N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3,3-diphenylpropanamide have demonstrated potent activity against Mycobacterium tuberculosis. Studies indicate minimum inhibitory concentrations (MIC90) ranging from 0.63 to 1.26 mM, suggesting strong potential for development as anti-tubercular agents.
- Anti-inflammatory Properties : The presence of the imidazo[1,2-b]pyridazine moiety may contribute to anti-inflammatory effects, making it a candidate for treating inflammatory diseases. Further research is required to elucidate the specific mechanisms involved.
Therapeutic Potential
The therapeutic potential of this compound extends into several areas:
- Cancer Treatment : Recent studies have identified imidazo derivatives as promising candidates for cancer immunotherapy due to their ability to inhibit ENPP1 (ectonucleotide triphosphate diphosphohydrolase 1), a negative regulator of immune response pathways. Such inhibitors can enhance the efficacy of existing cancer treatments by stimulating immune responses against tumors .
- Central Nervous System Activity : Some derivatives have been shown to possess anxiolytic properties at non-toxic doses. Animal studies indicate that these compounds can protect against convulsions induced by pentylenetetrazole, suggesting their potential use in treating anxiety disorders .
Case Studies
Several case studies highlight the effectiveness and potential applications of this compound:
- Case Study 1 : A study evaluated the efficacy of imidazo derivatives in enhancing immune responses in murine models. Treatment with these compounds resulted in significant tumor growth inhibition when combined with anti-PD-1 antibodies, achieving a tumor growth inhibition rate of 77.7% .
- Case Study 2 : Research on the anxiolytic effects demonstrated that specific derivatives could significantly reduce anxiety-like behaviors in rats without causing toxic side effects. This was measured through standard behavioral tests correlating with anxiety relief in humans .
作用机制
The mechanism of action of N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3,3-diphenylpropanamide involves its interaction with specific molecular targets. It has been shown to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways. By inhibiting these kinases, the compound can interfere with the proliferation and survival of cancer cells . The exact molecular targets and pathways involved may include the inhibition of c-Met and Pim-1 kinases, which are implicated in cancer progression .
相似化合物的比较
N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3,3-diphenylpropanamide can be compared with other imidazo[1,2-b]pyridazine derivatives:
N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenoxyacetamide: Similar structure but with a phenoxyacetamide moiety instead of a propanamide.
N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-(trifluoromethyl)benzamide: Contains a trifluoromethyl group, which may alter its biological activity.
These compounds share the imidazo[1,2-b]pyridazine core but differ in their substituents, which can significantly impact their chemical and biological properties.
生物活性
N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3,3-diphenylpropanamide is a synthetic compound that belongs to the imidazo[1,2-b]pyridazine class. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly against various pathogens and as a therapeutic agent in cancer treatment. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.
- Molecular Formula: C28H24N4O2
- Molecular Weight: 448.5 g/mol
- CAS Number: 953214-59-0
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The imidazo[1,2-b]pyridazine core can bind to active sites of enzymes and receptors, modulating their activity and influencing various cellular pathways.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic processes.
- Receptor Modulation: It can interact with receptors involved in signal transduction pathways.
Biological Activity Overview
Research indicates that derivatives of imidazo[1,2-b]pyridazines exhibit significant biological activities. Some notable findings include:
Antimicrobial Activity
A study highlighted the effectiveness of related imidazo[1,2-b]pyridazine compounds against Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC90) values indicated strong antibacterial properties, suggesting potential for development into new anti-tubercular agents .
Antitumor Activity
In vitro studies have demonstrated that compounds similar to this compound exhibit significant antitumor effects. For instance, one study reported that a related compound showed substantial antitumor activity in RT112 bladder cancer xenografts overexpressing wild-type FGFR3 .
Mechanistic Insights
Research into the mechanism of action revealed that the compound could inhibit specific signaling pathways critical for tumor growth and proliferation. This inhibition leads to reduced cell viability in cancer cell lines .
常见问题
Basic Research Questions
Q. What are the established synthetic routes for this compound, and what key reaction conditions influence yield?
The synthesis typically involves multi-step reactions:
- Core formation : Cyclization of imidazo[1,2-b]pyridazine using 6-methoxy precursors under reflux with catalysts like Pd(OAc)₂ .
- Aryl coupling : Suzuki-Miyaura cross-coupling to introduce the 3,3-diphenylpropanamide moiety, optimized in solvents like DMF or THF at 80–100°C .
- Amidation : Carbodiimide-mediated coupling (e.g., EDCI/HOBt) between the imidazopyridazine intermediate and 3,3-diphenylpropanoic acid. Yield is sensitive to solvent polarity (e.g., DCM vs. DMF) and stoichiometric ratios . Key monitoring : TLC for reaction progress; purification via silica gel chromatography (hexane/EtOAc gradients) .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing its structural integrity?
- NMR : 1H/13C NMR confirms regiochemistry of the imidazopyridazine core and substitution patterns on phenyl rings .
- Mass spectrometry (HRMS) : Validates molecular weight and purity (>95%) .
- X-ray crystallography : SHELX software refines crystal structures to resolve stereoelectronic effects and hydrogen-bonding networks .
- HPLC : Assesses purity post-synthesis; C18 columns with acetonitrile/water gradients are standard .
Advanced Research Questions
Q. How can researchers optimize the synthetic protocol to address low yields in the final amidation step?
- Reagent optimization : Compare HATU vs. EDCI for amide bond efficiency; use 1.2–1.5 equivalents of coupling agents to drive reactions .
- Solvent effects : Switch to polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of the amine intermediate .
- Side-product mitigation : Introduce protecting groups (e.g., Boc) on the imidazopyridazine nitrogen to prevent undesired side reactions .
- Real-time monitoring : LC-MS tracks intermediates and identifies hydrolysis byproducts early .
Q. What strategies resolve discrepancies between computational binding predictions and experimental IC₅₀ values in target interaction studies?
- Model refinement : Adjust docking parameters (e.g., solvation, flexible residues) in software like AutoDock Vina to better align with experimental data .
- Assay validation : Confirm target enzyme activity via positive controls (e.g., known inhibitors) and rule out aggregation artifacts using dynamic light scattering .
- Direct binding assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) provide values independent of enzymatic activity .
Q. How should contradictory cytotoxicity results across cell lines be systematically analyzed?
- Cell line profiling : Quantify target receptor expression via qPCR or Western blot to identify lineage-specific sensitivity .
- Metabolic stability : Test compound degradation in cell media using LC-MS; co-administer CYP450 inhibitors (e.g., ketoconazole) to assess metabolic activation .
- Orthogonal assays : Combine MTT viability with apoptosis markers (e.g., caspase-3 activation) to distinguish cytostatic vs. cytotoxic effects .
Q. What experimental approaches evaluate metabolic stability and degradation pathways in preclinical studies?
- Liver microsome assays : Incubate with human/rat microsomes and NADPH; LC-MS/MS identifies phase I metabolites (e.g., hydroxylation at methoxy groups) .
- CYP isoform screening : Use recombinant CYP3A4/2D6 to pinpoint enzymes driving metabolism .
- Forced degradation studies : Expose to acidic/basic conditions (pH 1–13) and UV light to isolate degradation products .
Q. Data Contradiction Analysis
Q. How to address conflicting crystallographic data and DFT-optimized geometries?
- Resolution checks : Ensure X-ray data quality (R-factor < 0.05); re-refine using SHELXL with anisotropic displacement parameters .
- Computational alignment : Overlay DFT-optimized structures (B3LYP/6-31G*) with crystallographic coordinates in Mercury software; analyze torsional angle deviations .
Q. Why do biological activity results vary between in vitro and in vivo models?
属性
IUPAC Name |
N-[3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-3,3-diphenylpropanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N4O2/c1-34-28-16-15-26-30-25(19-32(26)31-28)22-13-8-14-23(17-22)29-27(33)18-24(20-9-4-2-5-10-20)21-11-6-3-7-12-21/h2-17,19,24H,18H2,1H3,(H,29,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJYCYXFQEYTSIV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C=C(N=C2C=C1)C3=CC(=CC=C3)NC(=O)CC(C4=CC=CC=C4)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。